1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research on serotonin receptors.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Another chlorinated aromatic compound with different functional groups and applications.
Uniqueness: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIPUUYWUXTSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403137 |
Source
|
Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241799-33-7 |
Source
|
Record name | 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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